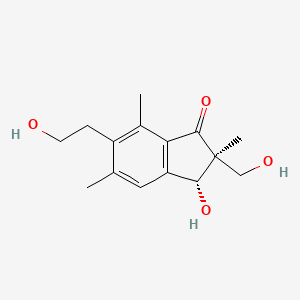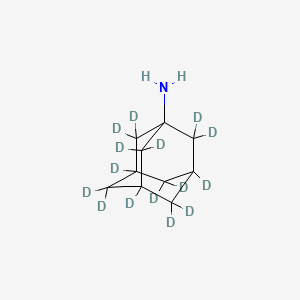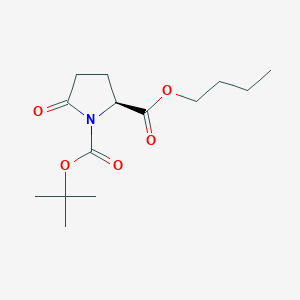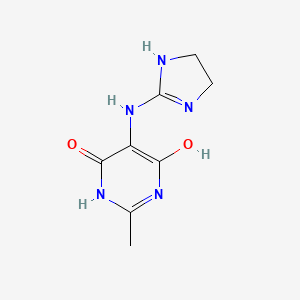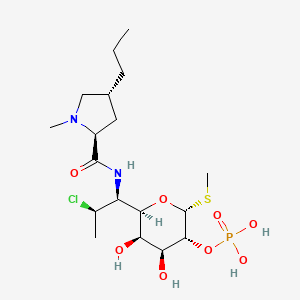
(3alpha)-17-Oxoandrosta-5,15-dien-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3alpha)-17-Oxoandrosta-5,15-dien-3-yl acetate is a steroid derivative known for its unique structure and biological activities. Steroids are organic compounds characterized by a core structure of four cycloalkane rings fused together. This compound, like other steroids, plays significant roles in various biological processes, including acting as signaling molecules and hormones.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha)-17-Oxoandrosta-5,15-dien-3-yl acetate typically involves multiple steps, starting from simpler steroid precursors. One common method involves the acetylation of the hydroxyl group at the 3-position of the steroid nucleus. This can be achieved using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of steroid derivatives like this compound often employs biotechnological methods. For instance, engineered strains of microorganisms such as Mycobacterium neoaurum can be used to convert phytosterols into steroid intermediates, which are then chemically modified to produce the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
(3alpha)-17-Oxoandrosta-5,15-dien-3-yl acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Esterification: Formation of esters from hydroxyl groups and carboxylic acids or their derivatives.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) in anhydrous conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in dry ether.
Esterification: Acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound. For example, oxidation of the hydroxyl group at the 3-position would yield a ketone, while reduction of the 17-ketone would produce a hydroxyl group .
Applications De Recherche Scientifique
(3alpha)-17-Oxoandrosta-5,15-dien-3-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroid derivatives.
Biology: Studied for its role in cellular signaling and hormone regulation.
Medicine: Investigated for potential therapeutic uses in treating hormone-related disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and other biologically active compounds
Mécanisme D'action
The mechanism of action of (3alpha)-17-Oxoandrosta-5,15-dien-3-yl acetate involves its interaction with specific molecular targets, such as steroid hormone receptors. These interactions can modulate gene expression and influence various physiological processes. The compound may also act as a precursor for other biologically active steroids, further contributing to its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 17-Oxo-5-alpha-androstan-3-beta-yl acetate
- 3-beta-Hydroxy-androsta-5,15-dien-17-one acetate
Uniqueness
(3alpha)-17-Oxoandrosta-5,15-dien-3-yl acetate is unique due to its specific structural configuration, which influences its biological activity and interaction with molecular targets. Compared to similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it valuable for specific research and therapeutic applications .
Propriétés
Numéro CAS |
17921-64-1 |
|---|---|
Formule moléculaire |
C21H28O3 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14-decahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H28O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,6-7,15-18H,5,8-12H2,1-3H3/t15-,16-,17-,18-,20-,21-/m0/s1 |
Clé InChI |
GQJWVZYRXPVQLI-ZKHIMWLXSA-N |
SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)C=CC4=O)C)C |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)C=CC4=O)C)C |
SMILES canonique |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)C=CC4=O)C)C |
Synonymes |
3β-Acetoxy-5,15-androstadien-17-one; 3β-Hydroxy-androsta-5,15-dien-17-one Acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


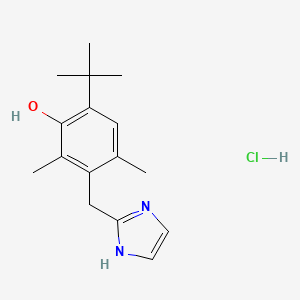

![Benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate](/img/structure/B586510.png)
